molecular formula C6H5BrN2O3 B13434476 4-Bromo-5-methoxy-2-nitropyridine

4-Bromo-5-methoxy-2-nitropyridine

Cat. No.: B13434476
M. Wt: 233.02 g/mol
InChI Key: MRNMXZVEADNBAH-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxy-2-nitropyridine is an organic compound with the molecular formula C6H5BrN2O3 It is a derivative of pyridine, characterized by the presence of bromine, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methoxy-2-nitropyridine typically involves the nitration of 4-bromo-2-methoxypyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the nitro group is introduced at the 5-position of the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methoxy-2-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Reduction: Formation of 4-amino-5-methoxy-2-nitropyridine.

    Oxidation: Formation of 4-bromo-5-hydroxy-2-nitropyridine.

Scientific Research Applications

4-Bromo-5-methoxy-2-nitropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxy-2-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and methoxy groups can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Bromo-5-nitropyridine
  • 5-Bromo-2-methoxypyridine
  • 4-Bromo-2-nitropyridine

Comparison: 4-Bromo-5-methoxy-2-nitropyridine is unique due to the presence of both methoxy and nitro groups on the pyridine ring, which can significantly influence its chemical reactivity and potential applications. Compared to similar compounds, it offers a distinct combination of functional groups that can be leveraged in various synthetic and research contexts.

Properties

Molecular Formula

C6H5BrN2O3

Molecular Weight

233.02 g/mol

IUPAC Name

4-bromo-5-methoxy-2-nitropyridine

InChI

InChI=1S/C6H5BrN2O3/c1-12-5-3-8-6(9(10)11)2-4(5)7/h2-3H,1H3

InChI Key

MRNMXZVEADNBAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1Br)[N+](=O)[O-]

Origin of Product

United States

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